3-Phenyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound belonging to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-cancer and anti-inflammatory therapies. The structural formula can be represented as CHNO, indicating the presence of a phenyl group attached to the oxadiazole ring.
3-Phenyl-1,2,4-oxadiazol-5-amine is synthesized through various chemical reactions involving nitrogen and oxygen-containing precursors. It falls under the classification of 1,2,4-oxadiazoles, which are known for their pharmacological properties and utility in drug development. The compound's synthesis often involves starting materials such as amidoximes or nitriles, leading to the formation of the oxadiazole ring through cyclization processes.
The synthesis of 3-Phenyl-1,2,4-oxadiazol-5-amine can be achieved through several methods:
The molecular structure of 3-Phenyl-1,2,4-oxadiazol-5-amine features a phenyl group attached to the oxadiazole ring at position 3 and an amino group at position 5. The compound's molecular weight is approximately 176.19 g/mol.
3-Phenyl-1,2,4-oxadiazol-5-amine can participate in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acetic acid |
Reduction | Lithium aluminum hydride | Tetrahydrofuran |
Substitution | Sodium hydride | Dimethylformamide |
The mechanism of action for 3-Phenyl-1,2,4-oxadiazol-5-amine primarily involves its interaction with biological targets such as enzymes and proteins:
3-Phenyl-1,2,4-oxadiazol-5-amine is typically characterized by:
The chemical stability and reactivity of this compound make it suitable for various synthetic applications:
3-Phenyl-1,2,4-oxadiazol-5-amine has several potential applications in scientific research:
The foundational chemistry of 1,2,4-oxadiazoles traces back to 1884, when Tiemann and Krüger first synthesized the heterocyclic system via condensation of amidoximes with acyl chlorides under solvent-free melting conditions. This method yielded unstable intermediates and required prolonged reaction times, often resulting in low yields (typically <30%) and challenging purification due to by-product formation [1]. For decades, this limited pharmacological exploration of 1,2,4-oxadiazoles.
The late 20th century witnessed transformative methodological advances:
Table 1: Evolution of 1,2,4-Oxadiazole Synthetic Methodologies
Era | Key Reagents/Conditions | Reaction Time | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Classical (1884) | Amidoximes + acyl chlorides (solvent-free, melting) | Days | <30% | Simple setup; low yield, poor purity |
Late 20th C. | Amidoximes + esters (K₂CO₃, toluene reflux) | 12 hours | 50–95% | Moderate yield; easy work-up |
Modern | Amidoximes + carboxylic acids (T3P, TEA, 80°C) | 0.5–6 hours | 87–97% | High yield; requires expensive reagents |
Green Modern | Amidoximes + acids (H₂O, reflux) | 12 hours | 35–93% | Solvent-free; variable yields |
These innovations unlocked access to structurally diverse 1,2,4-oxadiazoles, including natural products like the cytotoxic marine alkaloids Phidianidine A/B and neurotransmitter analog quisqualic acid [1]. Commercial drugs exploiting this scaffold emerged, such as the antiviral Pleconaril and muscular dystrophy therapeutic Ataluren.
Table 2: Milestone 1,2,4-Oxadiazole-Containing Therapeutics
Drug | Therapeutic Category | Approval Era | Biological Target |
---|---|---|---|
Oxolamine | Cough suppressant | 1960s | Peripheral airway receptors |
Prenoxdiazine | Antitussive | 1970s | Lung afferent nerve endings |
Ataluren | Duchenne muscular dystrophy | 2010s | Ribosomal read-through of nonsense mutations |
Pleconaril | Antiviral | 2000s | Picornavirus capsid |
The aminofunctionalized variant 3-phenyl-1,2,4-oxadiazol-5-amine (C₈H₇N₃O, CID 77230) gained prominence due to its hydrogen-bonding capacity and metabolic stability. Its synthesis was revolutionized by one-step cyclization strategies using carbodiimides and amidoximes under mild conditions, achieving yields >75% [3]. This efficiency enabled rapid exploration of its pharmacological potential.
Key Pharmacological Domains:
Table 3: Pharmacological Profile of Key 3-Phenyl-1,2,4-oxadiazol-5-amine Derivatives
Derivative | Biological Activity | Potency (IC₅₀ or % Inhibition) | Mechanistic Insights |
---|---|---|---|
5-Amino-3-benzyloxy (32) | Anti-inflammatory (paw edema) | 51% inhibition | LOX inhibition; reduced neutrophil infiltration |
Methyl-(3-phenyl-oxadiazol-5-yl)amine | Neuroprotection (in silico) | N/A | High GSK-3β binding affinity predicted |
3-(4-Pyridyl)-5-(4-sulfamido) | GSK-3β inhibition | <1 μM (optimized compounds) | Dual target: Reduced tau phosphorylation and improved insulin signaling |
Molecular features underpinning its broad applicability include:
Table 4: Structural and Physicochemical Profile of 3-Phenyl-1,2,4-oxadiazol-5-amine
Property | Value/Descriptor | Pharmacological Relevance |
---|---|---|
Molecular formula | C₈H₇N₃O | Balanced size for bioavailability |
Hydrogen bond acceptors | 3 (N,O atoms) | Enhanced target binding |
Hydrogen bond donors | 1 (5-NH₂ group) | Facilitates interactions with catalytic residues |
Calculated LogP | ~1.8 (unsubstituted) | Optimal for membrane permeation |
SMILES | C1=CC=C(C=C1)C2=NOC(=N2)N | Enables virtual screening & QSAR modeling |
Synthesis Modernization:
Microwave-assisted protocols reduced reaction times to minutes, while N-functionalization (e.g., acetylation, alkylation) diversified the scaffold for structure-activity relationship (SAR) studies. For example, Methyl-(3-phenyl-[1,2,4]oxadiazol-5-yl)amine (C₉H₉N₃O) was commercialized as a building block for neurological drug candidates .
Concluding Remarks
The trajectory of 3-phenyl-1,2,4-oxadiazol-5-amine—from a synthetic curiosity to a privileged scaffold—exemplifies rational heterocycle development. Its rise was catalyzed by innovations in heterocyclization chemistry and deepened through SAR studies leveraging its hydrogen-bonding versatility. Current research focuses on multitarget ligands for complex diseases (e.g., Alzheimer’s), where its ability to merge stability with tunable pharmacodynamics remains invaluable [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: